![molecular formula C11H13BrN2O2 B599047 4-Bromo-2-piperazinobenzoic acid CAS No. 1197193-25-1](/img/structure/B599047.png)
4-Bromo-2-piperazinobenzoic acid
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Overview
Description
4-Bromo-2-piperazinobenzoic Acid (CAS# 1197193-25-1) is a research chemical . It has a molecular weight of 285.14 and a molecular formula of C11H13BrN2O2 . The IUPAC name for this compound is 4-bromo-2-piperazin-1-ylbenzoic acid .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-piperazinobenzoic acid can be analyzed using methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods . These methods can be used to compute properties such as the Molecular Electrostatic Potential (MEP) and to simulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-2-piperazinobenzoic acid include its molecular weight (285.14), molecular formula (C11H13BrN2O2), and IUPAC name (4-bromo-2-piperazin-1-ylbenzoic acid) . Further analysis can be conducted using various techniques to determine properties such as solubility, melting point, and boiling point .Scientific Research Applications
Piperazine Derivatives
Piperazine, a six-membered nitrogen-containing heterocycle, is significant in drug design due to its presence in a variety of drugs with therapeutic uses such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. Modification to the substitution pattern on the piperazine nucleus allows for a difference in the medicinal potential of resultant molecules. This versatility in pharmaceutical applications underscores the potential research applications of 4-Bromo-2-piperazinobenzoic acid, assuming its piperazine moiety plays a critical role in its activity (Rathi et al., 2016).
Brominated Compounds
Brominated compounds are widely used as flame retardants, and their environmental and health impacts have been a subject of research. The presence of a bromine atom in a compound can significantly affect its physical, chemical, and biological properties. For example, polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) have been studied for their toxicological profiles, which are similar to their chlorinated counterparts. These studies are relevant for understanding the environmental fate and potential health risks of brominated organic compounds, suggesting areas where 4-Bromo-2-piperazinobenzoic acid might find research applications (Birnbaum et al., 2003).
Safety and Hazards
properties
IUPAC Name |
4-bromo-2-piperazin-1-ylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O2/c12-8-1-2-9(11(15)16)10(7-8)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJEHRRNLZOGASO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC(=C2)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601287502 |
Source
|
Record name | 4-Bromo-2-(1-piperazinyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601287502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-piperazinobenzoic acid | |
CAS RN |
1197193-25-1 |
Source
|
Record name | 4-Bromo-2-(1-piperazinyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1197193-25-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-(1-piperazinyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601287502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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